molecular formula C12H16O5 B15170124 1-(2,4-Dimethoxyphenyl)-2,2-dimethoxyethan-1-one CAS No. 646472-81-3

1-(2,4-Dimethoxyphenyl)-2,2-dimethoxyethan-1-one

Cat. No.: B15170124
CAS No.: 646472-81-3
M. Wt: 240.25 g/mol
InChI Key: LKXZWMFTKHGXDK-UHFFFAOYSA-N
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Description

1-(2,4-Dimethoxyphenyl)-2,2-dimethoxyethan-1-one is an organic compound characterized by its unique structure, which includes a dimethoxyphenyl group and a dimethoxyethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Dimethoxyphenyl)-2,2-dimethoxyethan-1-one typically involves the reaction of 2,4-dimethoxybenzaldehyde with dimethoxyethane under specific conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the reaction, followed by purification through recrystallization .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(2,4-Dimethoxyphenyl)-2,2-dimethoxyethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can yield alcohols or other reduced forms of the compound.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogens, nitrating agents, and sulfonating agents are commonly used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

1-(2,4-Dimethoxyphenyl)-2,2-dimethoxyethan-1-one has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is used in studies related to enzyme inhibition and protein interactions.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(2,4-Dimethoxyphenyl)-2,2-dimethoxyethan-1-one exerts its effects involves interactions with specific molecular targets. These may include enzymes or receptors, where the compound can act as an inhibitor or modulator. The pathways involved often depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • 1-(3,4-Dimethoxyphenyl)-2,2-dimethoxyethan-1-one
  • 1-(2,4-Dimethoxyphenyl)-4-(4-nitrophenyl)-3-phenoxyazetidin-2-one

Uniqueness: 1-(2,4-Dimethoxyphenyl)-2,2-dimethoxyethan-1-one is unique due to its specific substitution pattern on the aromatic ring and the presence of the dimethoxyethanone moiety

Properties

CAS No.

646472-81-3

Molecular Formula

C12H16O5

Molecular Weight

240.25 g/mol

IUPAC Name

1-(2,4-dimethoxyphenyl)-2,2-dimethoxyethanone

InChI

InChI=1S/C12H16O5/c1-14-8-5-6-9(10(7-8)15-2)11(13)12(16-3)17-4/h5-7,12H,1-4H3

InChI Key

LKXZWMFTKHGXDK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)C(OC)OC)OC

Origin of Product

United States

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